molecular formula C19H12ClNO3S B2884972 6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one CAS No. 325723-81-7

6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one

Cat. No. B2884972
CAS RN: 325723-81-7
M. Wt: 369.82
InChI Key: PRZGHHOTHDZHJY-UHFFFAOYSA-N
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Description

The compound “6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be inferred from its name. The “6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one” likely contains a chromen-2-one group, a thiazol-2-yl group, and a 4-methoxy-phenyl group. The exact structure would need to be confirmed with spectroscopic methods such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. Unfortunately, the specific physical and chemical properties of “6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one” are not documented in the available literature .

Scientific Research Applications

Molecular Docking and Spectroscopic Analysis

The compound has been characterized using various spectroscopic techniques and molecular docking studies. It shows potential interactions with interleukin-6 (IL-6), suggesting its potential application in biomedical research and drug development (Sert et al., 2018).

Synthesis and Antimicrobial Activity

This compound is involved in the synthesis of various novel compounds which have been tested for antimicrobial activity. Its derivatives have shown potent activity against certain bacterial and fungal strains, indicating its importance in the development of new antimicrobial agents (Ashok et al., 2016).

Quantum Chemical Calculations

Quantum chemical calculations of derivatives of this compound have been performed to understand its molecular structure and spectroscopic data. Such studies are crucial for predicting the biological effects and potential pharmaceutical applications (Viji et al., 2020).

Antibacterial Evaluation

Compounds synthesized using this chemical have been tested for their antibacterial activity against various bacterial strains. This highlights its potential application in the development of new antibacterial agents (Velpula et al., 2015).

Anticancer Potential

Derivatives of this compound have been synthesized and characterized, showing significant cytotoxic potential against breast cancer cell lines. This points towards its potential application in cancer research and therapy development (Singh et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one”, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on “6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

properties

IUPAC Name

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO3S/c1-23-14-5-2-11(3-6-14)16-10-25-18(21-16)15-9-12-8-13(20)4-7-17(12)24-19(15)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZGHHOTHDZHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

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